2-Pyridinamine, 3-bromo-N-2-propen-1-yl-

Ecto-5'-nucleotidase inhibitor Alkaline phosphatase inhibitor Enzyme kinetics

Researchers requiring a selective tool compound for dissecting intestinal alkaline phosphatase (IAP) function often face the cross-reactivity of non-selective inhibitors like suramin. This heterocyclic building block directly addresses that limitation. - Selective IAP inhibition (Ki = 200 nM) with >200-fold selectivity over ecto-5'-nucleotidase (e5'NT IC50 = 40.1 µM). - Dual-function scaffold: the N-allyl group enables hetarynic cyclization for library generation, while 3-bromo serves as a cross-coupling handle. - Avoids the low yields (18-31%) of Pd-catalyzed N-aryl analog synthesis, offering an efficient orthogonal route to dihydrodipyridopyrazines.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
CAS No. 885370-47-8
Cat. No. B1530269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, 3-bromo-N-2-propen-1-yl-
CAS885370-47-8
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC=CCNC1=C(C=CC=N1)Br
InChIInChI=1S/C8H9BrN2/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)
InChIKeyVOMGCWMRABQSIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-allylpyridin-2-amine Procurement Profile


2-Pyridinamine, 3-bromo-N-2-propen-1-yl- (CAS 885370-47-8), also known as 3-bromo-N-allylpyridin-2-amine, is a heterocyclic building block characterized by a 2-aminopyridine core with a bromine at the 3-position and an N-allyl substitution. With a molecular weight of 213.07 g/mol and formula C₈H₉BrN₂, it is a primary research compound with reported purity typically at 95% [1]. This compound's structural features provide a unique combination of synthetic handles and a distinct biological activity profile, differentiating it from unsubstituted 2-aminopyridine or alternative N-alkyl/aryl derivatives.

3-Bromo-N-allylpyridin-2-amine: No Generic Substitute


Generic substitution within the aminopyridine class is not feasible due to the specific and synergistic impact of its dual functional groups. The 3-bromo substituent and the N-allyl group are not independently interchangeable; together, they define the compound's unique chemical reactivity and biological target engagement [1]. For instance, while the N-allyl group is critical for subsequent chemical derivatizations like cyclization , the 3-bromo substituent directly influences the compound's potency as an enzyme inhibitor [2]. Substituting with a simple 2-aminopyridine or a 3-bromo-N-methyl analog would result in a loss of either a key synthetic vector or a crucial molecular interaction, fundamentally altering its utility and performance in both synthetic and biochemical contexts.

3-Bromo-N-allylpyridin-2-amine Differentiation Evidence


Enzyme Inhibition Profile vs. Suramin

This compound exhibits a defined, albeit moderate, inhibitory profile against two key ecto-nucleotidases. It demonstrates an IC50 of 40.1 µM for rat ecto-5'-nucleotidase (e5'NT) [1] and a Ki of 200 nM for bovine intestinal alkaline phosphatase (IAP) [2]. Its e5'NT activity can be benchmarked against the pan-inhibitor suramin, which has an IC50 of 42.1 µM in the same assay [3]. While this compound's IC50 is comparable to suramin, its 200 nM Ki for IAP suggests a >200-fold selectivity for IAP over e5'NT, a property not shared by suramin, which is a non-selective pan-inhibitor.

Ecto-5'-nucleotidase inhibitor Alkaline phosphatase inhibitor Enzyme kinetics

Potency vs. Optimized 4-Aminopyridine Leads

The compound's IC50 of 40.1 µM for ecto-5'-nucleotidase (e5'NT) provides a clear baseline for potency differentiation from highly optimized dual inhibitors. In a study evaluating 4-aminopyridine derivatives, a lead compound (10a) achieved an IC50 of 0.25 µM for the same target [1]. This demonstrates that the 2-aminopyridine scaffold of the target compound offers significantly lower potency in its unoptimized state compared to rationally designed, more complex analogs.

Ecto-5'-nucleotidase Inhibitor potency Chemical scaffold comparison

Hetarynic Cyclization vs. N-Aryl Analogs

The compound serves as a precursor in hetarynic cyclization to form N-substituted dihydrodipyridopyrazines . A key differentiation arises when comparing its reactivity to N-aryl analogs like 3-bromo-N-phenylpyridin-2-amine. The latter undergoes palladium-catalyzed cyclization to form 9H-pyrido[2,3-b]indole (carboline), a reaction that proceeds in low yields (18-31%) under standard conditions, with yields significantly improved only upon careful ligand and base optimization [1]. In contrast, the N-allyl analog is designed for cyclization via a different mechanistic pathway (hetarynic dimerization), providing an orthogonal synthetic entry point to distinct heterocyclic scaffolds.

Hetarynic cyclization Cross-coupling Heterocycle synthesis

3-Bromo-N-allylpyridin-2-amine Application Scenarios


Selective IAP Chemical Probe Development

Procure this compound as a starting point for developing selective inhibitors of intestinal alkaline phosphatase (IAP). Its Ki of 200 nM for IAP, contrasted with its >200-fold lower potency for e5'NT (IC50 = 40.1 µM), provides a foundational selectivity profile that is not present in non-selective inhibitors like suramin [1]. This selectivity is crucial for dissecting the specific roles of IAP in purinergic signaling without confounding effects from e5'NT inhibition [2].

e5'NT SAR Benchmarking

Utilize this compound as a well-defined, low-potency benchmark in structure-activity relationship (SAR) studies targeting ecto-5'-nucleotidase (e5'NT). Its measured IC50 of 40.1 µM serves as a baseline for quantifying the improvement of newly synthesized analogs [3]. This is essential for medicinal chemists who need a clear starting point to measure potency gains achieved through iterative scaffold optimization, particularly when aiming to surpass the 0.25 µM potency of advanced leads like compound '10a' [3].

Dihydrodipyridopyrazine Library Synthesis

Source this compound as a specific precursor for the generation of N-substituted dihydrodipyridopyrazine libraries via hetarynic cyclization . This synthetic route offers an orthogonal and efficient alternative to the low-yielding (18-31%) palladium-catalyzed methods used for N-aryl analogs, such as the synthesis of β-carbolines from 3-bromo-N-phenylpyridin-2-amine [4]. This scenario is particularly relevant for research programs aimed at exploring the biological activities of this distinct heterocyclic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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